N'-(4-ethoxyphenyl)-N,N-diisobutylurea
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Overview
Description
N’-(4-ethoxyphenyl)-N,N-diisobutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an ethoxyphenyl group attached to the nitrogen atom of the urea moiety, along with two isobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxyphenyl)-N,N-diisobutylurea typically involves the reaction of 4-ethoxyaniline with diisobutylcarbodiimide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-ethoxyaniline is reacted with diisobutylcarbodiimide in the presence of a suitable solvent, such as dichloromethane or toluene.
Step 2: The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea derivative.
Step 3: The product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N’-(4-ethoxyphenyl)-N,N-diisobutylurea may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’-(4-ethoxyphenyl)-N,N-diisobutylurea can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-ethoxyphenyl)-N,N-diisobutylurea involves its interaction with specific molecular targets and pathways. The ethoxyphenyl group may interact with enzymes or receptors, modulating their activity. The isobutyl groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethoxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of an ethoxy group.
N,N-diisobutylurea: Lacks the ethoxyphenyl group, resulting in different chemical and biological properties.
Uniqueness
N’-(4-ethoxyphenyl)-N,N-diisobutylurea is unique due to the combination of the ethoxyphenyl and diisobutyl groups, which confer specific chemical and biological properties. This combination can result in unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,1-bis(2-methylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-6-21-16-9-7-15(8-10-16)18-17(20)19(11-13(2)3)12-14(4)5/h7-10,13-14H,6,11-12H2,1-5H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNSQFPUHMBXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N(CC(C)C)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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